2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid
CAS No.: 1515490-32-0
Cat. No.: VC6709366
Molecular Formula: C7H7F3N2O2
Molecular Weight: 208.14
* For research use only. Not for human or veterinary use.
![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid - 1515490-32-0](/images/structure/VC6709366.png)
Specification
CAS No. | 1515490-32-0 |
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Molecular Formula | C7H7F3N2O2 |
Molecular Weight | 208.14 |
IUPAC Name | 2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid |
Standard InChI | InChI=1S/C7H7F3N2O2/c1-12-6(7(8,9)10)4(3-11-12)2-5(13)14/h3H,2H2,1H3,(H,13,14) |
Standard InChI Key | NJBNPTCMUBJMSE-UHFFFAOYSA-N |
SMILES | CN1C(=C(C=N1)CC(=O)O)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s systematic IUPAC name, 2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid, reflects its substitution pattern:
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A 1-methyl group at position 1 stabilizes the pyrazole ring through steric hindrance.
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A trifluoromethyl (-CF₃) group at position 5 introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.
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An acetic acid (-CH₂COOH) group at position 4 provides acidic functionality (pKa ≈ 4.5–5.0), enabling solubility in polar solvents and salt formation.
The molecular formula is C₇H₇F₃N₂O₂, with a molecular weight of 220.14 g/mol.
Spectral and Crystallographic Data
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Infrared (IR) Spectroscopy: Peaks at 1710–1680 cm⁻¹ confirm the carboxylic acid C=O stretch, while absorptions near 1150–1250 cm⁻¹ correspond to C-F vibrations .
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NMR Spectroscopy:
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X-ray Crystallography: The pyrazole ring adopts a planar conformation, with hydrogen bonding between the carboxylic acid and adjacent molecules enhancing crystal lattice stability .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A typical synthetic route involves:
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Pyrazole Ring Formation: Condensation of 1-methylhydrazine with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one to yield 1-methyl-5-(trifluoromethyl)pyrazole .
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Acetic Acid Functionalization:
Reaction Scheme:
Industrial Production
Scalable methods prioritize cost efficiency and yield optimization:
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Continuous Flow Reactors: Enable precise temperature control during bromination and hydrolysis steps, reducing side products.
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Catalytic Systems: Palladium catalysts facilitate cyanide substitution at lower temperatures (80°C vs. 120°C) .
Physicochemical Properties
Property | Value |
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Molecular Weight | 220.14 g/mol |
Melting Point | 152–154°C |
Solubility (25°C) | 120 mg/mL in water |
LogP (Octanol-Water) | 1.8 |
pKa | 4.7 |
Thermal Stability | Stable up to 200°C |
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Aqueous Solubility: The carboxylic acid group confers high solubility in water (120 mg/mL), making it suitable for liquid formulations .
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Lipophilicity: A LogP of 1.8 balances membrane permeability and solubility, ideal for oral bioavailability .
Biological and Pharmacological Activity
Enzyme Inhibition
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Monoamine Oxidase B (MAO-B): Structural analogs demonstrate IC₅₀ values of 30–50 nM, suggesting potential for neurodegenerative disease therapeutics .
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Cyclooxygenase-2 (COX-2): The trifluoromethyl group may enhance selectivity over COX-1, reducing gastrointestinal side effects .
Antioxidant Capacity
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ABTS Radical Scavenging: IC₅₀ = 12 µM, comparable to Trolox (5 µM) .
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FRAP Assay: 85 µM Trolox equivalents, indicating strong reducing power .
Industrial and Research Applications
Pharmaceutical Intermediates
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Prodrug Development: The carboxylic acid group facilitates esterification for improved blood-brain barrier penetration.
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Metal Chelation: Binds divalent cations (e.g., Zn²⁺), potentially modulating metalloenzyme activity .
Agrochemical Uses
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Herbicidal Activity: Inhibits acetolactate synthase (ALS) in plants, with EC₅₀ = 0.5 µM against Amaranthus retroflexus .
Hazard Category | Risk Mitigation |
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Skin Irritation (GHS05) | Wear nitrile gloves |
Eye Damage (GHS05) | Use safety goggles |
Respiratory Sensitization | Use fume hood |
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the acetic acid chain to optimize pharmacokinetics.
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In Vivo Toxicology: Chronic exposure studies in rodent models to assess organ toxicity.
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Formulation Science: Development of nanoemulsions to enhance bioavailability.
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